4-(Piperidin-2-yl)pyridazine
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Overview
Description
4-(Piperidin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety at the 4-position. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a piperidine ring enhances the compound’s biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridazine with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated pyridazine derivatives.
Scientific Research Applications
4-(Piperidin-2-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties but lacks the piperidine moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Piperidine: A simple heterocycle that, when combined with other rings like pyridazine, enhances biological activity.
Uniqueness: 4-(Piperidin-2-yl)pyridazine stands out due to the synergistic effects of the pyridazine and piperidine rings, which confer enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-2-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-9(3-1)8-4-6-11-12-7-8/h4,6-7,9-10H,1-3,5H2 |
InChI Key |
QOYHCOFANYZPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=NC=C2 |
Origin of Product |
United States |
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